

Application Notes and Protocols: In Vivo Dosing of STING Agonists in Mouse Models

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Compound of Interest

Compound Name: *STING agonist-20-Ala-amide-PEG2-C2-NH2*

Cat. No.: *B12399953*

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Introduction

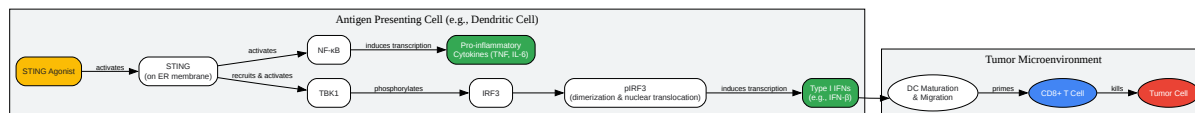
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immune cascade, making STING agonists promising therapeutic agents for cancer immunotherapy. This document provides detailed application notes and protocols for the in vivo use of STING agonists in mouse models, with a focus on general principles applicable to novel compounds like **STING agonist-20-Ala-amide-PEG2-C2-NH2**.

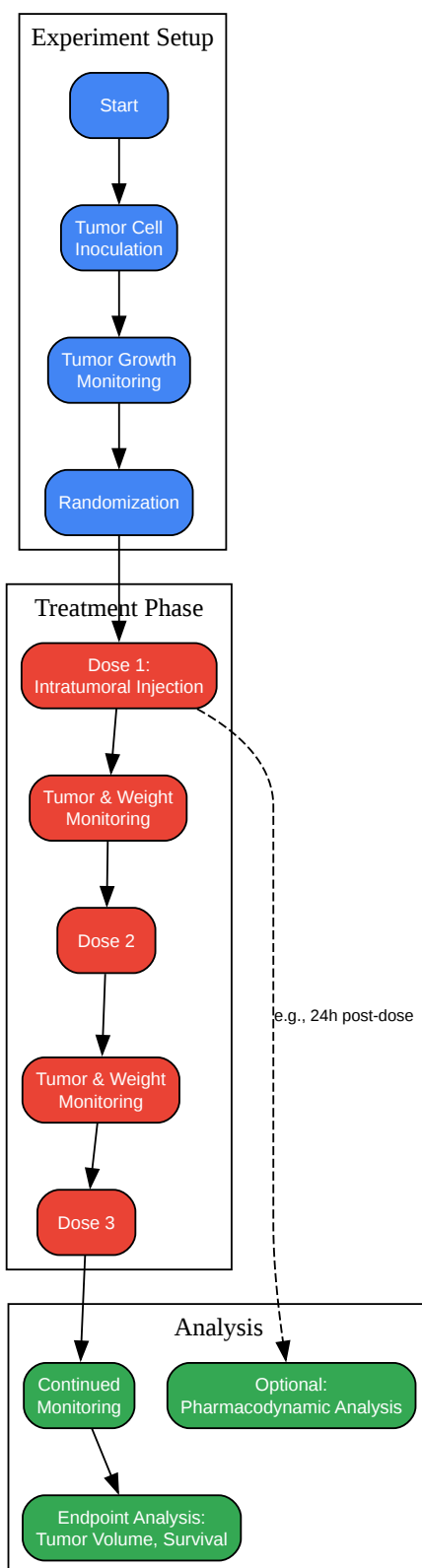
Disclaimer: There is currently limited publicly available data on the in vivo dosing and administration of **STING agonist-20-Ala-amide-PEG2-C2-NH2** as a standalone agent in mouse models. This molecule is primarily described as a scaffold for creating immune-stimulating antibody conjugates (ISACs). The following protocols are based on established methodologies for other STING agonists, such as cyclic dinucleotides (CDNs), and should be adapted and optimized for specific experimental needs.

STING Signaling Pathway

Activation of the STING pathway is crucial for bridging innate and adaptive immunity. Upon binding of a STING agonist, the pathway is initiated, leading to T cell priming and an anti-tumor

response.[1](#)[2](#)





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References

- 1. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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